7-bromo-2-cyclopropyl-1H-quinazolin-4-one
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Overview
Description
. This compound is characterized by its unique structure, which includes multiple ethyne and aniline groups attached to a benzene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-cyclopropyl-1H-quinazolin-4-one typically involves the coupling of ethyne and aniline derivatives with a benzene core. The reaction conditions often include the use of palladium catalysts and copper co-catalysts under an inert atmosphere to facilitate the coupling reactions . The reaction is usually carried out in a solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-bromo-2-cyclopropyl-1H-quinazolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
7-bromo-2-cyclopropyl-1H-quinazolin-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of 7-bromo-2-cyclopropyl-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 7-bromo-2-cyclopropyl-1H-quinazolin-4-one include:
- 4,4’,4’‘,4’‘’-(Benzene-1,2,4,5-tetrayltetrakis(ethyne-2,1-diyl))tetraaniline
- 4,4’,4’‘,4’‘’-(Benzene-1,2,4,5-tetrayltetrakis(ethyne-2,1-diyl))tetraamine .
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its multiple ethyne and aniline groups attached to a benzene core make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
7-bromo-2-cyclopropyl-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-7-3-4-8-9(5-7)13-10(6-1-2-6)14-11(8)15/h3-6H,1-2H2,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANKARPPDCYWLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=O)C3=C(N2)C=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC(=O)C3=C(N2)C=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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